molecular formula C29H50O4 B14638417 Decanoic acid, 2-(2-(nonylphenoxy)ethoxy)ethyl ester CAS No. 52368-50-0

Decanoic acid, 2-(2-(nonylphenoxy)ethoxy)ethyl ester

Cat. No.: B14638417
CAS No.: 52368-50-0
M. Wt: 462.7 g/mol
InChI Key: LZOSODJFIGUVBG-UHFFFAOYSA-N
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Description

Decanoic acid, 2-(2-(nonylphenoxy)ethoxy)ethyl ester is a complex organic compound with the molecular formula C29H50O4. This compound is an ester formed from decanoic acid and a nonylphenoxyethoxyethyl group. Esters are known for their wide range of applications in various industries due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decanoic acid, 2-(2-(nonylphenoxy)ethoxy)ethyl ester typically involves the esterification reaction between decanoic acid and 2-(2-(nonylphenoxy)ethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further ensures the quality of the ester.

Chemical Reactions Analysis

Types of Reactions

Decanoic acid, 2-(2-(nonylphenoxy)ethoxy)ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to decanoic acid and 2-(2-(nonylphenoxy)ethoxy)ethanol in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: Decanoic acid and 2-(2-(nonylphenoxy)ethoxy)ethanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

Decanoic acid, 2-(2-(nonylphenoxy)ethoxy)ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its role in cell membrane interactions.

    Medicine: Investigated for its potential therapeutic properties, including its use as a drug delivery agent.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of decanoic acid, 2-(2-(nonylphenoxy)ethoxy)ethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release decanoic acid and 2-(2-(nonylphenoxy)ethoxy)ethanol, which can then interact with cellular components. The nonylphenoxyethoxyethyl group can insert into cell membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Decanoic acid, ethyl ester: Similar ester with a simpler structure, used in similar applications.

    Decanoic acid, 2-ethylhexyl ester: Another ester with different alkyl groups, used in the production of plasticizers and lubricants.

Uniqueness

Decanoic acid, 2-(2-(nonylphenoxy)ethoxy)ethyl ester is unique due to its complex structure, which imparts specific chemical properties that are not found in simpler esters. The presence of the nonylphenoxyethoxyethyl group provides additional functionality, making it suitable for specialized applications in various fields.

Properties

CAS No.

52368-50-0

Molecular Formula

C29H50O4

Molecular Weight

462.7 g/mol

IUPAC Name

2-[2-(4-nonylphenoxy)ethoxy]ethyl decanoate

InChI

InChI=1S/C29H50O4/c1-3-5-7-9-11-13-15-17-27-19-21-28(22-20-27)32-25-23-31-24-26-33-29(30)18-16-14-12-10-8-6-4-2/h19-22H,3-18,23-26H2,1-2H3

InChI Key

LZOSODJFIGUVBG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCOCCOC(=O)CCCCCCCCC

Origin of Product

United States

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